N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine
Description
N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and a methyloxolan amine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-5-12(8-19-9)16-7-13-17-14(20-18-13)10-3-2-4-11(15)6-10/h2-4,6,9,12,16H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDZUAGDZVQBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)NCC2=NOC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via electrophilic aromatic substitution, and the final step involves the coupling of the oxadiazole intermediate with the methyloxolan amine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxadiazole ring play crucial roles in binding to these targets, while the methyloxolan amine moiety may influence the compound’s overall activity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine
- N-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine
- N-[[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine
Uniqueness
N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine stands out due to the presence of the bromophenyl group, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
